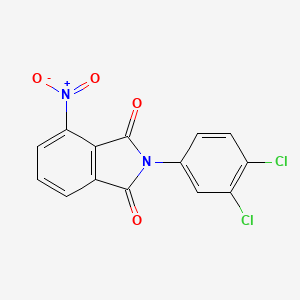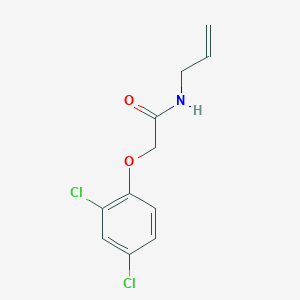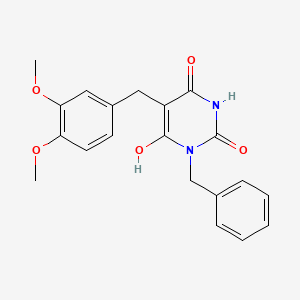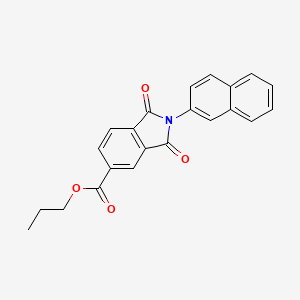
8-(2-Chloro-4-nitrophenoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-Chloro-4-nitrophenoxy)quinoline is an organic compound with the molecular formula C15H9ClN2O3 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro and nitro group attached to a phenoxy moiety, which is further connected to a quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chloro-4-nitrophenoxy)quinoline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with 8-hydroxyquinoline. This reaction is carried out at 100°C for 30 minutes using microwave irradiation, resulting in a yield of 83% . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and photocatalytic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as those involving microwave irradiation and green solvents, is likely to be preferred for large-scale production.
化学反应分析
Types of Reactions
8-(2-Chloro-4-nitrophenoxy)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the phenoxy moiety can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The quinoline ring can undergo oxidation reactions to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives.
Reduction Reactions: Products include aminoquinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxide derivatives.
科学研究应用
8-(2-Chloro-4-nitrophenoxy)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 8-(2-Chloro-4-nitrophenoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
8-chloro-4-(2-chloro-4-nitrophenoxy)quinoline: This compound has a similar structure but with an additional chloro group on the quinoline ring.
Quinoline derivatives: Other quinoline derivatives with different substituents on the phenoxy moiety or the quinoline ring.
Uniqueness
8-(2-Chloro-4-nitrophenoxy)quinoline is unique due to the specific arrangement of the chloro and nitro groups on the phenoxy moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
156304-50-6 |
|---|---|
分子式 |
C15H9ClN2O3 |
分子量 |
300.69 g/mol |
IUPAC 名称 |
8-(2-chloro-4-nitrophenoxy)quinoline |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-9-11(18(19)20)6-7-13(12)21-14-5-1-3-10-4-2-8-17-15(10)14/h1-9H |
InChI 键 |
WGKFOGKAUUGXBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CC=C2 |
溶解度 |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B15154506.png)
![1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15154514.png)

![N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15154528.png)
![Ethyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15154531.png)
![propyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15154533.png)
![N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154535.png)

![{4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B15154556.png)
![3-{1-[(3-Nitrophenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B15154559.png)
![10-(3-methylthiophen-2-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154567.png)
![N-methyl-N'-[2-(trifluoromethyl)benzyl]propane-1,3-diamine](/img/structure/B15154582.png)


